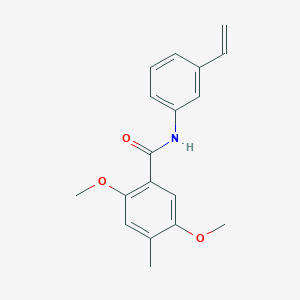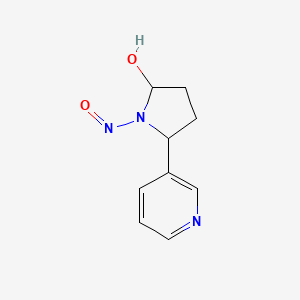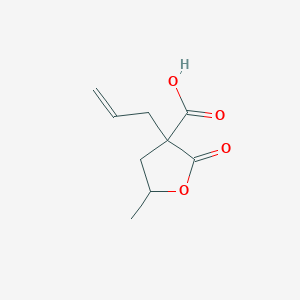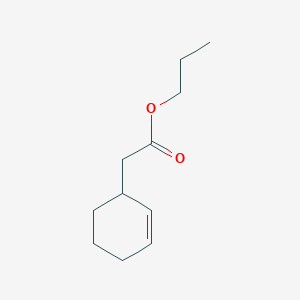
4,5-Dihydro-2-((5,6,7,8-tetrahydro-1-naphthyl)methyl)-1H-imidazolium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-2-((5,6,7,8-tetrahydro-1-naphthyl)methyl)-1H-imidazolium nitrate is a synthetic organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a naphthyl group and an imidazolium core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-((5,6,7,8-tetrahydro-1-naphthyl)methyl)-1H-imidazolium nitrate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
Quaternization: The imidazole derivative is then quaternized with a suitable alkyl halide to form the imidazolium salt.
Nitration: Finally, the imidazolium salt is treated with nitric acid to form the nitrate salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can occur at the imidazolium ring, potentially forming dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazolium ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation Products: Naphthoquinones.
Reduction Products: Dihydroimidazole derivatives.
Substitution Products: Various substituted imidazolium salts.
Scientific Research Applications
4,5-Dihydro-2-((5,6,7,8-tetrahydro-1-naphthyl)methyl)-1H-imidazolium nitrate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-2-((5,6,7,8-tetrahydro-1-naphthyl)methyl)-1H-imidazolium nitrate involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may modulate enzymatic activity, alter receptor signaling, and interact with DNA or RNA to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium nitrate: Another imidazolium salt with different alkyl groups.
1-Ethyl-3-methylimidazolium nitrate: Similar structure but with an ethyl group instead of the naphthyl group.
Uniqueness
4,5-Dihydro-2-((5,6,7,8-tetrahydro-1-naphthyl)methyl)-1H-imidazolium nitrate is unique due to its naphthyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems.
Properties
CAS No. |
71093-29-3 |
|---|---|
Molecular Formula |
C14H20N3O3+ |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
dihydroxy(oxo)azanium;2-(5,6,7,8-tetrahydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C14H18N2.H2NO3/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;2-1(3)4/h3,5-6H,1-2,4,7-10H2,(H,15,16);(H2,2,3,4)/q;+1 |
InChI Key |
FEFNKEJSIAJMQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CC3=NCCN3.[N+](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)

oxophosphanium](/img/structure/B14480820.png)





![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)
![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)

![2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14480882.png)

